molecular formula C13H17N3 B276390 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile

2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile

Cat. No. B276390
M. Wt: 215.29 g/mol
InChI Key: SUAAXXHHVWWQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP-47,497 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology and neuroscience.

Mechanism Of Action

2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. When 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile binds to the CB1 receptor, it activates a signaling pathway that leads to the modulation of various physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile has been found to have a range of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been found to have anti-inflammatory properties and to protect against oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile.

Advantages And Limitations For Lab Experiments

One advantage of 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile is its potent agonist activity at the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile is its synthetic nature, which may limit its relevance to the effects of natural cannabinoids found in cannabis. Additionally, further research is needed to fully understand the potential side effects of 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile.

Future Directions

There are several future directions for research on 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile. One area of research is the development of drugs that target the CB1 receptor for the treatment of various diseases, including pain, obesity, and mood disorders. Another area of research is the development of new synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile and its potential applications in scientific research.

Synthesis Methods

2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile is synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyridine with cyclopentylamine to form the intermediate 2-(cyclopentylamino)-6-methylpyridine. This intermediate is then reacted with acetic anhydride and sodium cyanide to yield 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile. The synthesis of 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile has been widely used in scientific research for its potential applications in pharmacology and neuroscience. It has been found to be a potent agonist of the CB1 receptor, which is involved in the regulation of various physiological processes, including pain sensation, appetite, and mood. 2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile has been used to study the role of the CB1 receptor in these processes and to develop new drugs that target this receptor.

properties

Product Name

2-(Cyclopentylamino)-4,6-dimethylnicotinonitrile

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(cyclopentylamino)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C13H17N3/c1-9-7-10(2)15-13(12(9)8-14)16-11-5-3-4-6-11/h7,11H,3-6H2,1-2H3,(H,15,16)

InChI Key

SUAAXXHHVWWQQU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)NC2CCCC2)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2CCCC2)C

Origin of Product

United States

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